molecular formula C20H16N4O2 B2615039 (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide CAS No. 1005881-58-2

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide

Cat. No.: B2615039
CAS No.: 1005881-58-2
M. Wt: 344.374
InChI Key: CQGGFBOMSOCEIN-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a methoxyphenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzaldehyde derivatives under basic conditions to introduce the phenyl group. The final step involves the addition of a cyano group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium cyanide in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit the activity of Bcl-2 and Mcl-1 proteins, which are involved in cell survival pathways . This inhibition can lead to apoptosis in cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-18-9-7-14(8-10-18)19-16(13-22-24-19)11-15(12-21)20(25)23-17-5-3-2-4-6-17/h2-11,13H,1H3,(H,22,24)(H,23,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGGFBOMSOCEIN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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